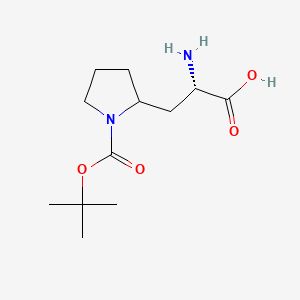
(2s)-2-Amino-3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2s)-2-Amino-3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid is a compound that belongs to the class of amino acids It features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-2-Amino-3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid typically involves the protection of the amino group using the Boc group. One common method involves the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected pyrrolidine is then coupled with a suitable amino acid derivative under peptide coupling conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the stepwise addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient and scalable production of this compound .
Chemical Reactions Analysis
Types of Reactions
(2s)-2-Amino-3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like methanesulfonyl chloride (MsCl) and cesium acetate (CsOAc) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2s)-2-Amino-3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in biological processes and as a model compound for understanding amino acid behavior.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2s)-2-Amino-3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the amino group, allowing for selective reactions at other sites. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (2s)-2-Amino-3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)butanoic acid
- (2s)-2-Amino-3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)pentanoic acid
Uniqueness
The uniqueness of (2s)-2-Amino-3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)propanoic acid lies in its specific structural configuration and the presence of the Boc protecting group. This makes it particularly useful in peptide synthesis and other applications where selective protection of the amino group is required .
Properties
Molecular Formula |
C12H22N2O4 |
|---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
(2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-4-5-8(14)7-9(13)10(15)16/h8-9H,4-7,13H2,1-3H3,(H,15,16)/t8?,9-/m0/s1 |
InChI Key |
DDKKOYQDQRUZTC-GKAPJAKFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC1C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















